molecular formula C17H19ClN4O B2584434 (3-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone CAS No. 2415600-81-4

(3-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone

Cat. No. B2584434
CAS RN: 2415600-81-4
M. Wt: 330.82
InChI Key: DXEWRMGINNHSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone, commonly known as CP-673451, is a small molecule inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2). CP-673451 has been widely studied for its potential in cancer treatment and has shown promising results in preclinical studies.

Mechanism of Action

CP-673451 is a potent inhibitor of (3-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone, which plays a crucial role in angiogenesis, the process of forming new blood vessels. By inhibiting (3-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone, CP-673451 prevents the formation of new blood vessels in tumors, leading to tumor growth inhibition and metastasis prevention.
Biochemical and Physiological Effects
CP-673451 has been shown to inhibit the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration. CP-673451 also induces apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

CP-673451 has several advantages for lab experiments, including its high potency and specificity for (3-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone. However, CP-673451 has limitations, including its poor solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for the study of CP-673451. One potential direction is to investigate its efficacy in combination with other targeted therapies and immunotherapies. Another direction is to study its potential in other diseases, such as diabetic retinopathy and age-related macular degeneration. Additionally, further research is needed to optimize the synthesis method and improve the pharmacokinetic properties of CP-673451.

Synthesis Methods

CP-673451 can be synthesized using a four-step process starting with the reaction of 3-chlorophenylacetonitrile with 6-methyl-4-pyrimidinamine to form 3-chlorophenyl-6-methylpyrimidin-4-ylacetonitrile. This intermediate is then reacted with piperidine to form (3-chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone. The final product is obtained after purification by column chromatography.

Scientific Research Applications

CP-673451 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and colon cancer cells. CP-673451 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

properties

IUPAC Name

(3-chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-12-9-16(20-11-19-12)21-15-5-7-22(8-6-15)17(23)13-3-2-4-14(18)10-13/h2-4,9-11,15H,5-8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEWRMGINNHSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-chlorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.